molecular formula C11H9BrO3 B8312768 6-(2-Bromo-ethoxy)-chromen-2-one

6-(2-Bromo-ethoxy)-chromen-2-one

Cat. No. B8312768
M. Wt: 269.09 g/mol
InChI Key: LBNMXZKGOSLXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Bromo-ethoxy)-chromen-2-one is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Bromo-ethoxy)-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Bromo-ethoxy)-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Bromo-ethoxy)-chromen-2-one

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

6-(2-bromoethoxy)chromen-2-one

InChI

InChI=1S/C11H9BrO3/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(13)15-10/h1-4,7H,5-6H2

InChI Key

LBNMXZKGOSLXHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-chromene-2-one, which can be synthesized in accordance with the procedure set forth by T. Harayama, K. Katsuno, H. Nishioka, M. Fujii, Y. Nishita, H. Ishii, and Y. Kaneko, Heterocycles, 1994;39:613, (3.2 g, 19.7 mmol), 1,2-dibromoethane (6.7 mL, 14.6 g, 78 mmol), and potassium carbonate (5.4 g, 39 mmol) in 150 mL of acetone is stirred at reflux for 48 hours. The cooled reaction mixture is added to 1.0 L of water and 250 mL of ethyl acetate. The mixture is filtered, and the insoluble material is washed with a small amount of additional ethyl acetate. The combined filtrates are separated, and the aqueous layer is washed several times with fresh ethyl acetate. The combined organic layers are washed with 5% aqueous sodium carbonate solution and brine, then dried (sodium sulfate), and evaporated. The residue is purified by flash chromatography (1% methanol in dichloromethane elution) to give 1.4 g (26%) of product. A sample recrystallized from ethyl acetate-hexane had melting point (mp) 101-102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
26%

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